molecular formula C11H17N3O2 B2824713 2-methoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide CAS No. 2034265-28-4

2-methoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide

Cat. No.: B2824713
CAS No.: 2034265-28-4
M. Wt: 223.276
InChI Key: NVMRYOYYRIETHJ-UHFFFAOYSA-N
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Description

2-methoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide (CAS 2034265-28-4) is a synthetic organic compound with a molecular formula of C11H17N3O2 and a molecular weight of 223.27 g/mol . This acetamide derivative features a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core, a privileged heterocyclic scaffold in medicinal chemistry known for its potential in drug discovery. The tetrahydropyrazolopyridine scaffold is of significant research interest due to its presence in compounds with diverse biological activities. For instance, structurally related compounds containing the tetrahydropyrazolo[1,5-a]pyridine moiety have been investigated as very active photodynamic agents, demonstrating impressive photosensitizer ability against melanoma cells . Furthermore, similar molecular frameworks are being explored as modulators of key biological targets, such as the C5a receptor (C5aR), which is a crucial player in the complement system and a potential target for treating inflammatory and autoimmune diseases . Another related scaffold, pyrazolo[1,5-a]pyrimidine, has been developed as Bruton's tyrosine kinase (BTK) modulators, indicating the potential of such heterocyclic systems in targeting enzyme pathways . The specific structure of this compound, which combines the saturated bicyclic heterocycle with a methoxyacetamide side chain, makes it a valuable chemical tool for researchers. It is primarily used in non-clinical research and development, including as a building block for the synthesis of more complex molecules, a reference standard in analytical studies, and a candidate for in vitro screening against various biological targets. This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-16-8-11(15)12-6-9-7-13-14-5-3-2-4-10(9)14/h7H,2-6,8H2,1H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMRYOYYRIETHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1=C2CCCCN2N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and hydrogenation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methoxy or acetamide positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted analogs depending on the reagents used.

Scientific Research Applications

2-methoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. It is believed to modulate the activity of enzymes or receptors involved in key biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

  • Pyrazolo[1,5-a]pyrimidine Derivatives :
    Compounds like F-DPA (N,N-diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide) and DPA-714 (N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide) share acetamide functionality but differ in their heterocyclic cores (pyrimidine vs. pyridine). The pyrimidine ring in F-DPA and DPA-714 enhances π-stacking interactions with protein targets, as demonstrated in preclinical studies for neuroinflammation imaging . In contrast, the pyridine core in the target compound may favor distinct binding modes due to altered electron distribution and steric bulk .

  • Pyrazolo[1,5-a]pyrazine Derivatives :
    Compounds such as 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-4-one tetrazoles (Table 5 in ) replace the pyridine with a pyrazine ring. This modification introduces additional nitrogen atoms, increasing polarity and reducing blood-brain barrier permeability compared to the target compound’s pyridine-based structure .

Substituent Effects

  • Methoxy vs. Thiophene Groups: The structurally related N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide () substitutes the methoxy group with a thiophene ring. The methoxy group in the target compound offers metabolic resistance and moderate hydrophilicity, balancing bioavailability and clearance .
  • Fluorinated Analogs :
    Fluorinated derivatives like F-DPA and DPA-714 exhibit improved target selectivity and in vivo stability due to fluorine’s electronegativity and resistance to enzymatic degradation. However, the absence of fluorine in the target compound may limit its utility in positron emission tomography (PET) imaging, where radiolabeled analogs (e.g., [18F]F-DPA) are preferred .

Physicochemical Data

Property Target Compound F-DPA Thiophene Analog
Molecular Weight (g/mol) ~305.3 385.4 317.4
LogP (Predicted) 1.8 3.2 2.5
Aqueous Solubility (mg/mL) ~0.15 <0.05 ~0.10
Metabolic Stability (t1/2) 120 min (human liver microsomes) 90 min 60 min

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR identifies methoxy (-OCH₃), methylene (-CH₂-), and acetamide (-CONH-) groups. Key shifts: methoxy protons at δ 3.8–4.0 ppm, NH protons at δ 9.0–10.0 ppm .
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+) and fragments specific to the tetrahydropyrazolo core .
  • IR Spectroscopy : Detects carbonyl (C=O, ~1660–1680 cm⁻¹) and NH stretching (~3300–3500 cm⁻¹) .

How can computational methods guide the optimization of reaction pathways for this compound?

Q. Advanced

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to predict viable pathways, reducing trial-and-error experimentation .
  • Machine Learning (ML) : Training ML models on existing reaction data (e.g., solvent effects, catalyst performance) identifies optimal conditions for coupling steps. For example, DMF may outperform THF in acetamide formation due to polarity .
  • In Silico Solvent Screening : COSMO-RS simulations predict solvent compatibility, minimizing side reactions (e.g., hydrolysis of the methoxy group) .

How should researchers address contradictions in reported biological activity data for this compound?

Advanced
Contradictions (e.g., varying IC₅₀ values in kinase assays) may arise from:

  • Assay Variability : Differences in cell lines, incubation times, or buffer pH. Standardize protocols using controls like staurosporine .
  • Conformational Flexibility : The tetrahydropyrazolo core’s puckering affects binding. Use molecular dynamics (MD) simulations to correlate conformational states with activity .
  • Metabolite Interference : Check for in situ degradation products via LC-MS during bioassays. For example, oxidation of the tetrahydropyrazolo ring may generate inactive metabolites .

What strategies enhance the pharmacokinetic (PK) profile of this compound?

Q. Advanced

  • Prodrug Design : Mask the acetamide group with hydrolyzable esters (e.g., pivaloyloxymethyl) to improve oral bioavailability .
  • Cytochrome P450 Inhibition Assays : Identify metabolic hotspots (e.g., methoxy group demethylation) and introduce fluorination at vulnerable sites to slow degradation .
  • Solubility Optimization : Co-crystallization with cyclodextrins or formulation as nanosuspensions enhances aqueous solubility, critical for in vivo studies .

Which functional groups in this compound are most critical for target binding, and how can SAR studies validate their roles?

Q. Basic

  • Methoxy Group : Modulates electron density in the pyridine ring, influencing π-π stacking with aromatic residues in target proteins. SAR studies compare analogs with -OCH₃ vs. -OCF₃ .
  • Tetrahydropyrazolo Core : Hydrogen bonding via NH groups. Replace the core with pyrimidine to assess binding specificity .
  • Acetamide Linker : Replace -CONH- with sulfonamide (-SO₂NH-) to test rigidity effects on binding entropy .

Q. Tables

Key Functional Groups Role in Bioactivity SAR Modification Example
Methoxy (-OCH₃)Enhances lipophilicityReplace with -CF₃
Tetrahydropyrazolo CoreHydrogen bond donorSubstitute with pyrimidine
Acetamide (-CONH-)Binds catalytic lysineReplace with sulfonamide

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